![molecular formula C19H18Cl2N2OS2 B2792538 4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether CAS No. 318234-32-1](/img/structure/B2792538.png)
4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether
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Description
4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether is a useful research compound. Its molecular formula is C19H18Cl2N2OS2 and its molecular weight is 425.39. The purity is usually 95%.
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Scientific Research Applications
- This compound exhibits potential anti-inflammatory and analgesic effects. Researchers have investigated its ability to reduce inflammation and alleviate pain, making it relevant for conditions such as arthritis, musculoskeletal disorders, and neuropathic pain .
- The compound’s structure suggests it may have antiviral properties. Further studies are needed to explore its efficacy against specific viruses, but its potential warrants investigation .
- Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Some pyrazole-bearing compounds, like the one , have demonstrated potent antileishmanial activity. Researchers could explore its effectiveness against Leishmania species .
- Pyrazoles have been investigated for their antimalarial properties. While more research is needed, this compound could be evaluated for its efficacy against Plasmodium species, which cause malaria .
- Researchers can explore synthetic pathways to create derivatives of this compound. Modifications could enhance specific properties or target different biological pathways .
Anti-Inflammatory and Analgesic Properties
Antiviral Activity
Antileishmanial Activity
Antimalarial Potential
Chemical Synthesis and Derivatives
properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-4-[(4-methoxyphenyl)sulfanylmethyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2OS2/c1-23-19(21)17(11-25-16-9-5-14(24-2)6-10-16)18(22-23)12-26-15-7-3-13(20)4-8-15/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHONFPSWPSUYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether |
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